3-Bromo-2-(bromomethyl)propionic acid

描述

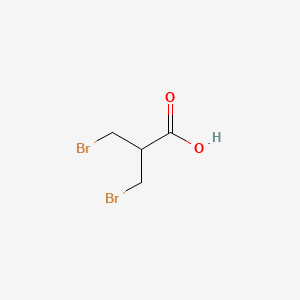

Structure

3D Structure

属性

IUPAC Name |

3-bromo-2-(bromomethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2O2/c5-1-3(2-6)4(7)8/h3H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZJWQCLWOQDQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20312632 | |

| Record name | 3-Bromo-2-(bromomethyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20312632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41459-42-1 | |

| Record name | 3-Bromo-2-(bromomethyl)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41459-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-(bromomethyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041459421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-2-(bromomethyl)propionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259720 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-2-(bromomethyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20312632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-(bromomethyl)propionic Acid

CAS Number: 41459-42-1

This technical guide provides a comprehensive overview of 3-Bromo-2-(bromomethyl)propionic acid, a valuable building block in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, spectroscopic characterization, and applications.

Chemical Identity and Physicochemical Properties

This compound, also known by its synonyms β,β'-Dibromoisobutyric acid and Bis(bromomethyl)acetic acid, is a white to off-white crystalline solid.[1][2] It is soluble in acetic acid.[2][3] The key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 41459-42-1 | [4] |

| Molecular Formula | C₄H₆Br₂O₂ | [1][4] |

| Molecular Weight | 245.90 g/mol | [4] |

| Appearance | White to yellow to orange powder/crystal | [5] |

| Melting Point | 98-101 °C | [2] |

| Boiling Point | 286.7±30.0 °C (Predicted) | [2] |

| Density | 2.121±0.06 g/cm³ (Predicted) | [2] |

| InChI | 1S/C4H6Br2O2/c5-1-3(2-6)4(7)8/h3H,1-2H2,(H,7,8) | |

| InChIKey | QQZJWQCLWOQDQV-UHFFFAOYSA-N | |

| SMILES | OC(=O)C(CBr)CBr |

Synthesis

Proposed Experimental Protocol:

Materials:

-

Diethyl bis(hydroxymethyl)malonate

-

Phosphorus tribromide (PBr₃) or Hydrobromic acid (HBr)

-

Anhydrous solvent (e.g., diethyl ether or dichloromethane)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hydrochloric acid

Procedure:

-

Bromination: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve diethyl bis(hydroxymethyl)malonate in an anhydrous solvent under an inert atmosphere. Cool the solution in an ice bath. Slowly add a brominating agent, such as phosphorus tribromide or a concentrated solution of hydrobromic acid, dropwise with stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and quench by carefully adding water. Separate the organic layer. Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude dibrominated ester.

-

Hydrolysis: Hydrolyze the resulting ester to the carboxylic acid by heating with an aqueous solution of a strong acid (e.g., hydrochloric acid) or a base followed by acidification.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

| Spectroscopic Data | Details | Reference(s) |

| Mass Spectrum (EI) | Available on the NIST WebBook. | [6][7] |

| IR Spectrum | Available from the NIST WebBook. | [6] |

| ¹H NMR Spectrum | Data not explicitly found in searches. | |

| ¹³C NMR Spectrum | Data not explicitly found in searches. |

Applications in Research and Development

This compound serves as a versatile building block in the synthesis of various organic molecules, particularly in the fields of medicinal chemistry and materials science.

Synthesis of β-Lactams

A significant application of this compound is in the synthesis of β-lactams, which are core structural motifs in many antibiotic drugs.[3] The synthesis typically involves the reaction of this compound with a primary amine to form an amide, followed by an intramolecular cyclization to yield the β-lactam ring.

Caption: General workflow for the synthesis of β-lactams.

Preparation of β-Substituted Acrylates

The compound is also utilized in the preparation of β-substituted acrylates.[3][8] These monomers are important in polymer chemistry for creating materials with a wide range of properties.

Interaction with Biological Systems: A Link to the Glycolysis Pathway

Caption: Interaction of a derivative with the glycolysis pathway.

Safety Information

This compound is classified as a corrosive substance.[8] It is essential to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide consolidates the available information on this compound to support its use in research and development. Further experimental validation of the proposed synthetic protocol and detailed spectroscopic analysis are encouraged for its comprehensive characterization.

References

- 1. Page loading... [guidechem.com]

- 2. This compound CAS#: 41459-42-1 [m.chemicalbook.com]

- 3. This compound | 41459-42-1 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 41459-42-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Propanoic acid, 3-bromo-2-(bromomethyl)- [webbook.nist.gov]

- 7. Propanoic acid, 3-bromo-2-(bromomethyl)- [webbook.nist.gov]

- 8. 3-bromo-2-bromomethyl-propionic-acid - Sarex Fine [sarex.com]

- 9. Glycolysis - Wikipedia [en.wikipedia.org]

- 10. Khan Academy [khanacademy.org]

- 11. ttuhsc.edu [ttuhsc.edu]

- 12. Biochemistry, Glycolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. byjus.com [byjus.com]

An In-depth Technical Guide to the Physical Properties of 3-Bromo-2-(bromomethyl)propionic Acid

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Bromo-2-(bromomethyl)propionic acid, a valuable building block in organic synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Chemical Identity and Structure

-

Chemical Name: this compound

-

Synonyms: β,β'-Dibromoisobutyric Acid, Bis(bromomethyl)acetic Acid[1]

-

Chemical Structure:

-

SMILES String: OC(=O)C(CBr)CBr[4]

-

InChI Key: QQZJWQCLWOQDQV-UHFFFAOYSA-N[4]

Quantitative Physical and Chemical Data

The physical and chemical properties of this compound are summarized in the table below. It is important to note that some of the data, such as boiling point and density, are predicted values derived from computational models.[2]

| Property | Value | Source |

| Physical Appearance | Off-white to brown crystalline powder | [2][3][7] |

| White to Yellow to Orange powder to crystal | [1] | |

| Melting Point | 98-101 °C (lit.) | [2][4][5][8][9] |

| 98.0 to 102.0 °C | [3][7] | |

| 98-103 °C | [10] | |

| Boiling Point | 286.7 ± 30.0 °C (Predicted) | [2] |

| Density | 2.121 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 3.33 ± 0.11 (Predicted) | [2] |

| Solubility | Soluble in acetic acid | [2][5][8][9] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

| Store in a closed container at ambient temperature | [7] | |

| Assay | 97% | [4] |

| >98.0%(T) | [1] | |

| 98.5 to 102.5% (by Titration Acidimetry) | [7] |

Experimental Protocols

The provided search results are primarily from chemical suppliers and databases, which list physical properties without detailing the specific experimental methodologies used for their determination. The values cited as "(lit.)" refer to established literature values, though the specific primary sources are not provided.[2][4] Predicted values are the result of computational algorithms and not direct experimental measurement.[2]

For the benefit of researchers, a general overview of standard experimental protocols for determining the key physical properties is provided below.

Melting Point Determination

The melting point of a crystalline solid like this compound is typically determined using one of the following methods:

-

Capillary Method (Thiele Tube or Digital Melting Point Apparatus):

-

A small, dry sample of the crystalline powder is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a heating bath (e.g., mineral oil in a Thiele tube) or an electrically heated metal block (digital apparatus) along with a calibrated thermometer.

-

The temperature is raised slowly and uniformly.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. This range is reported as the melting point.

-

-

Differential Scanning Calorimetry (DSC):

-

A small, weighed sample is placed in a sealed aluminum pan, and an empty sealed pan is used as a reference.

-

Both pans are heated at a constant rate in a controlled atmosphere.

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The melting point is determined from the resulting thermogram as the onset temperature or the peak temperature of the endothermic melting transition.

-

Solubility Assessment

A qualitative assessment of solubility, as reported for this compound in acetic acid, generally involves:

-

Visual Method:

-

A small, measured amount of the solute (this compound) is added to a specific volume of the solvent (acetic acid) in a test tube or beaker at a controlled temperature (usually room temperature).

-

The mixture is agitated (e.g., by stirring or vortexing) for a set period.

-

Solubility is determined by visual inspection. If the solid dissolves completely to form a clear solution, it is considered soluble.

-

Applications in Chemical Synthesis

This compound serves as a versatile organic building block.[2][7][8][9] Its primary applications include the preparation of β-substituted acrylates and the synthesis of β-lactams through the cyclization of the corresponding amide.[2][7][8][9] It is specifically used in the preparation of compounds such as t-butyl 2-(phenylthiomethyl) propenoate and t-butyl 3-(phenylthio)-2-(phenylthiomethyl)propenoate.[2][4][7][8][9] Additionally, it reacts with alkaline arsenite to produce (RS)-3-arsono-2-(hydroxymethyl)propionic acid.[2][4][8]

The logical workflow of its synthetic utility is illustrated in the diagram below.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 41459-42-1 [m.chemicalbook.com]

- 3. indiamart.com [indiamart.com]

- 4. 3-ブロモ-2-(ブロモメチル)プロピオン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. scbt.com [scbt.com]

- 7. 3-bromo-2-bromomethyl-propionic-acid - Sarex Fine [sarex.com]

- 8. This compound | 41459-42-1 [chemicalbook.com]

- 9. Ácido 3-bromo-2-(bromometil)propiónico, 98 %, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]

- 10. chemsynthesis.com [chemsynthesis.com]

An In-depth Technical Guide to 3-Bromo-2-(bromomethyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of 3-Bromo-2-(bromomethyl)propionic acid. This compound serves as a valuable building block in organic synthesis, particularly in the preparation of β-substituted acrylates and β-lactams.

Molecular Structure and Chemical Properties

This compound, with the chemical formula C₄H₆Br₂O₂, is a dibrominated carboxylic acid. Its structure features a propionic acid backbone with two bromine atoms attached to the methyl groups at positions 2 and 3.

Key Identifiers and Properties:

| Property | Value |

| IUPAC Name | 3-bromo-2-(bromomethyl)propanoic acid[1] |

| Synonyms | β,β'-Dibromoisobutyric acid, Bis(bromomethyl)acetic acid |

| CAS Number | 41459-42-1 |

| Molecular Weight | 245.90 g/mol [2] |

| Appearance | White to yellow or orange powder/crystal |

| Melting Point | 98-101 °C (lit.)[3] |

| Solubility | Soluble in acetic acid[3] |

| pKa | 3.33 ± 0.11 (Predicted)[3] |

Molecular Structure Visualization:

The molecular structure of this compound can be represented by the following SMILES string: OC(=O)C(CBr)CBr.

Below is a 2D representation of the molecular structure.

Caption: 2D structure of this compound.

Synthesis of this compound

A detailed experimental protocol for the synthesis of 3-bromo-2-(bromomethyl)propanoic acid is available in Organic Syntheses. The procedure involves the reaction of methacrylic acid with bromine.

Experimental Protocol (Adapted from Organic Syntheses):

While the full, detailed text from the peer-reviewed Organic Syntheses procedure is not publicly available in the immediate search results, the general approach involves the addition of bromine to methacrylic acid. A generalized procedure based on this and similar reactions would be as follows:

Materials:

-

Methacrylic acid

-

Bromine

-

A suitable inert solvent (e.g., carbon tetrachloride or dichloromethane)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve methacrylic acid in an inert solvent in a reaction flask equipped with a dropping funnel and a stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent to the cooled methacrylic acid solution with constant stirring. The rate of addition should be controlled to maintain a low reaction temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Wash the reaction mixture with a saturated sodium bicarbonate solution to remove any unreacted acid and hydrobromic acid formed as a byproduct.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

Purification:

The crude this compound can be purified by recrystallization. While a specific solvent system for this exact compound is not detailed in the search results, common solvents for recrystallizing similar polar organic compounds include a mixture of a soluble solvent (like ethyl acetate (B1210297) or acetone) and a less soluble solvent (like hexanes or petroleum ether) to induce crystallization.

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of the synthesized compound.

Mass Spectrometry:

The mass spectrum of this compound is available on the NIST WebBook. The spectrum would be expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms.

Infrared (IR) Spectroscopy:

The IR spectrum is also available on the NIST WebBook. Key expected absorptions would include:

-

A broad peak in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid.

-

A strong absorption around 1700 cm⁻¹ due to the C=O (carbonyl) stretch of the carboxylic acid.

-

Absorptions in the fingerprint region corresponding to C-Br stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While specific peak data was not retrieved, a predicted ¹H and ¹³C NMR spectrum would show:

-

¹H NMR: Signals corresponding to the methine proton (CH), the two diastereotopic methylene (B1212753) protons (CH₂Br), and the acidic proton of the carboxylic acid.

-

¹³C NMR: Signals for the carbonyl carbon, the methine carbon, and the two methylene carbons bearing bromine atoms.

Analytical Methods

The purity and identity of this compound can be assessed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC):

A common method for the analysis of carboxylic acids is reverse-phase HPLC.

-

Column: A C18 column is typically suitable.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution of an acid (e.g., phosphoric acid or formic acid) is commonly used. A gradient elution may be necessary to achieve good separation.

-

Detection: UV detection at a low wavelength (around 210 nm) is often employed for carboxylic acids.

Gas Chromatography-Mass Spectrometry (GC-MS):

For GC-MS analysis, derivatization of the carboxylic acid group is generally required to increase volatility.

-

Derivatization: Esterification is a common derivatization method for carboxylic acids. This can be achieved using reagents such as diazomethane (B1218177) or by heating with an alcohol in the presence of an acid catalyst.

-

Column: A nonpolar or medium-polarity capillary column is typically used for the separation of the derivatized analyte.

-

Analysis: The mass spectrometer provides fragmentation patterns that can confirm the identity of the compound.

Applications in Research and Drug Development

This compound is a versatile reagent in organic synthesis. Its primary applications include:

-

Synthesis of β-substituted acrylates: It serves as a key building block for introducing functional groups at the β-position of acrylates.

-

Preparation of β-lactams: This compound is utilized in the synthesis of β-lactam rings, which are core structures in many antibiotic drugs. The cyclization of amides derived from this acid is an important step in this process.

Safety Information

This compound is a corrosive substance and should be handled with appropriate safety precautions.

-

Hazard Class: Skin Corrosion/Irritation, Category 1B.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Use in a well-ventilated area.

-

Handling: Avoid breathing dust or fumes. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

This guide provides a foundational understanding of this compound for researchers and professionals in the field of chemistry and drug development. For detailed experimental procedures and safety protocols, it is essential to consult primary literature and established safety data sheets.

References

An In-depth Technical Guide to 2,4-Dibromobutanoic Acid: Chemical Characteristics, Synthesis, and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dibromobutanoic acid, systematically known as (BrCH₂)₂CHCO₂H, is a halogenated carboxylic acid with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its bifunctional nature, possessing two reactive bromine atoms and a carboxylic acid moiety, makes it a versatile intermediate for the introduction of specific pharmacophores and for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the chemical characteristics, synthetic methodologies, and potential biological activities of 2,4-dibromobutanoic acid, aimed at supporting research and development in medicinal chemistry and drug discovery.

Chemical and Physical Properties

2,4-Dibromobutanoic acid is a dense, oily liquid under standard conditions. A summary of its key physicochemical properties is presented in Table 1. These properties are crucial for its handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆Br₂O₂ | [1][2][3] |

| Molecular Weight | 245.90 g/mol | [1] |

| CAS Number | 63164-16-9 | [1][3] |

| IUPAC Name | 2,4-dibromobutanoic acid | [1] |

| Synonyms | (BrCH₂)₂CHCO₂H, 2,4-Dibromobutyric acid | [3][4] |

| Boiling Point | 294.1 °C at 760 mmHg | [4] |

| Density | 2.121 g/cm³ | [4] |

| pKa (Predicted) | 2.66 ± 0.10 | [4] |

| LogP (Predicted) | 1.7 - 2.10 | [1][4] |

| Polar Surface Area | 37.3 Ų | [1] |

| Appearance | Pale yellow to light yellow oil | [5] |

| Storage Temperature | 2-8°C under inert gas | [5] |

Synthesis of 2,4-Dibromobutanoic Acid

Experimental Protocol 1: Hell-Volhard-Zelinsky Bromination of 4-Bromobutanoic Acid

The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the α-halogenation of carboxylic acids.[6][7][8] This approach would involve the bromination of 4-bromobutanoic acid at the α-position.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 4-bromobutanoic acid and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).

-

Reagent Addition: Slowly add bromine (Br₂) to the reaction mixture. The reaction is typically performed without a solvent or in an inert solvent like carbon tetrachloride.

-

Reaction Conditions: Heat the mixture to initiate the reaction. The reaction temperature is maintained to sustain a gentle reflux.

-

Work-up: After the reaction is complete (monitored by techniques such as TLC or GC), the mixture is cooled. Excess bromine is removed, often by adding a small amount of a reducing agent.

-

Hydrolysis: The resulting α-bromo acyl bromide is then carefully hydrolyzed by the addition of water to yield 2,4-dibromobutanoic acid.

-

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.

Diagram of the Hell-Volhard-Zelinsky Reaction Workflow

Caption: Workflow for the synthesis of 2,4-dibromobutanoic acid via the Hell-Volhard-Zelinsky reaction.

Experimental Protocol 2: Addition of Hydrogen Bromide to Vinylacetic Acid

Another plausible route is the addition of hydrogen bromide (HBr) across the double bond of vinylacetic acid (3-butenoic acid). This reaction can proceed via two different mechanisms depending on the reaction conditions, leading to different regioisomers.

Methodology for Markovnikov Addition:

-

Reaction Setup: In a reaction vessel protected from light, dissolve vinylacetic acid in a suitable solvent (e.g., acetic acid).

-

Reagent Addition: Bubble dry HBr gas through the solution or add a solution of HBr in acetic acid. The reaction should be carried out in the absence of radical initiators.

-

Reaction Conditions: The reaction is typically performed at low temperatures to favor the ionic addition mechanism.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product, which would be 3,4-dibromobutanoic acid, would then need to be isomerized to the desired 2,4-dibromobutanoic acid, a process that is not straightforward. Therefore, this is a less direct route.

Methodology for Anti-Markovnikov Addition:

-

Reaction Setup: In a quartz reaction vessel, dissolve vinylacetic acid in a non-polar solvent.

-

Reagent and Initiator Addition: Add HBr along with a radical initiator, such as benzoyl peroxide or AIBN.

-

Reaction Conditions: Irradiate the mixture with UV light or heat to initiate the radical chain reaction.[9][10][11]

-

Work-up and Purification: After completion, the reaction mixture is washed to remove the initiator and any unreacted HBr. The solvent is then evaporated, and the product is purified by distillation or chromatography. This would yield 4-bromobutanoic acid, which could then be subjected to the Hell-Volhard-Zelinsky reaction as described above.

Given the steps involved, the Hell-Volhard-Zelinsky reaction on a suitable precursor appears to be a more direct and controllable method for the synthesis of 2,4-dibromobutanoic acid.

Analytical Methods

Standard analytical techniques can be employed for the characterization and purity assessment of 2,4-dibromobutanoic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the protons on the carbon backbone due to spin-spin coupling. The chemical shifts would be influenced by the proximity of the electronegative bromine atoms and the carboxylic acid group.

-

¹³C NMR: The carbon NMR spectrum should display four distinct signals corresponding to the four carbon atoms in different chemical environments.[12] The carbons bonded to bromine would be expected to have chemical shifts in the range of 30-50 ppm, while the carboxyl carbon would appear further downfield (>170 ppm).

-

-

Mass Spectrometry (MS): Mass spectral analysis, likely using techniques like GC-MS, would show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would involve the loss of bromine atoms and the carboxyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong, broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O stretch (around 1700 cm⁻¹). C-Br stretching vibrations would be observed in the fingerprint region (typically 500-700 cm⁻¹).

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of 2,4-dibromobutanoic acid is limited in the public domain. However, based on its chemical structure as a bifunctional alkylating agent, its potential biological effects can be inferred.

Alkylating Agent Mechanism of Action

Alkylating agents are a class of compounds that exert their biological effects by transferring an alkyl group to various nucleophilic sites on biomolecules, most notably DNA.[13][14][15] The presence of two bromine atoms in 2,4-dibromobutanoic acid makes it a potential bifunctional alkylating agent.

Potential Mechanism:

-

DNA Alkylation: The bromine atoms at the 2- and 4-positions can act as leaving groups, allowing the carbon atoms to be attacked by nucleophilic sites on DNA bases, primarily the N7 position of guanine.

-

DNA Cross-linking: As a bifunctional agent, it could potentially form both intrastrand (within the same DNA strand) and interstrand (between opposite DNA strands) cross-links.[16][17]

-

Cellular Consequences: The formation of these DNA adducts and cross-links can interfere with DNA replication and transcription, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).[13][14]

Diagram of the General Mechanism of a Bifunctional Alkylating Agent

Caption: Potential mechanism of action for 2,4-dibromobutanoic acid as a bifunctional alkylating agent.

Potential as an Enzyme Inhibitor

The electrophilic nature of the carbon atoms bearing the bromine atoms also suggests that 2,4-dibromobutanoic acid could act as an inhibitor of enzymes that have nucleophilic residues (e.g., cysteine, histidine) in their active sites. Covalent modification of such residues could lead to irreversible enzyme inhibition.

Comparison with other Halogenated Compounds

Numerous halogenated natural products and synthetic compounds exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[18][19][20] The presence of bromine atoms can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. The specific positioning of the bromine atoms in 2,4-dibromobutanoic acid would determine its reactivity and specificity towards biological targets.

Applications in Drug Development

Given its chemical characteristics, 2,4-dibromobutanoic acid can be considered a valuable starting material or intermediate in drug discovery and development.[21]

-

Scaffold for Novel Therapeutics: The carboxylic acid group can be readily converted to esters, amides, or other functional groups, while the bromine atoms can be displaced by various nucleophiles to introduce diverse functionalities. This allows for the generation of libraries of compounds for screening against various therapeutic targets.

-

Synthesis of Bioactive Molecules: It can be used in the synthesis of more complex molecules with potential applications as antiviral or anticancer agents.[22]

Safety and Handling

2,4-Dibromobutanoic acid is expected to be a corrosive and irritating compound. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

2,4-Dibromobutanoic acid is a versatile chemical intermediate with significant potential for use in organic synthesis and medicinal chemistry. Its bifunctional alkylating nature suggests potential for biological activity, although this requires experimental validation. The synthetic routes and analytical methods described in this guide provide a foundation for further research into the properties and applications of this compound. Future studies should focus on the development of optimized and scalable synthetic protocols, as well as a thorough investigation of its biological effects and potential as a lead compound in drug discovery programs.

References

- 1. 2,4-Dibromobutanoic acid | C4H6Br2O2 | CID 12940601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-dibromobutanoic acid - Wikidata [wikidata.org]

- 3. 2,4-dibromobutanoic acid | 63164-16-9 | Buy Now [molport.com]

- 4. guidechem.com [guidechem.com]

- 5. 2,4-DIBROMOBUTYRIC ACID | 63164-16-9 [chemicalbook.com]

- 6. fiveable.me [fiveable.me]

- 7. allaboutchemistry.net [allaboutchemistry.net]

- 8. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 9. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Actions of Alkylating Agents in Cancer Treatment: Mechanisms and Therapeutic Implications - DoveMed [dovemed.com]

- 14. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained [int.livhospital.com]

- 15. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. 2,4-Dibromobutanoic acid [myskinrecipes.com]

- 22. 2,4-Dibromobutanoic acid (63164-16-9) at Nordmann - nordmann.global [nordmann.global]

An In-depth Technical Guide to the Solubility of β,β′-Dibromoisobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

β,β′-Dibromoisobutyric acid, also known as 3-Bromo-2-(bromomethyl)propionic acid, is an organic building block utilized in the synthesis of various chemical entities, including beta-substituted acrylates and β-lactams.[1] A thorough understanding of its solubility characteristics is paramount for its effective application in chemical synthesis, formulation development, and for predicting its behavior in biological systems. Solubility is a critical physicochemical property that significantly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its therapeutic efficacy and safety.[2][3][4][5][6][7]

This technical guide provides a comprehensive overview of the available solubility data for β,β′-Dibromoisobutyric acid and structurally related compounds. It details a standardized experimental protocol for determining thermodynamic solubility and illustrates the pivotal role of solubility throughout the drug discovery and development process.

Physicochemical Properties of β,β′-Dibromoisobutyric Acid

A foundational understanding of the physicochemical properties of β,β′-Dibromoisobutyric acid is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Chemical Formula | C₄H₆Br₂O₂ | [8][9] |

| Molecular Weight | 245.90 g/mol | [8][9] |

| Appearance | Off-white to brown crystalline powder | [1] |

| pKa (Predicted) | 3.33 ± 0.11 | [1] |

| CAS Number | 41459-42-1 | [8][9] |

Solubility Profile

Qualitative Solubility of β,β′-Dibromoisobutyric Acid

| Solvent | Qualitative Solubility |

| Acetic Acid | Soluble[1][10] |

Comparative Solubility Data of Structurally Similar Compounds

To provide a broader context for estimating the solubility behavior of β,β′-Dibromoisobutyric acid, the following tables summarize available quantitative and qualitative solubility data for structurally analogous brominated carboxylic acids.

Table 3.2.1: α-Bromoisobutyric Acid (2-Bromo-2-methylpropanoic acid)

| Solvent | Solubility | Reference |

| Water | Slightly soluble / Sparingly soluble in cold water | [9][11][12][13] |

| Alcohol | Soluble | [9][11][12] |

| Diethyl Ether | Soluble | [9][11][12] |

| Chloroform | Soluble | [9] |

| Methanol | Soluble | [9] |

Table 3.2.2: 2-Bromobutyric acid

| Solvent | Solubility | Reference |

| Water | Very slightly soluble / Soluble in 15 parts of water (66 g/L at 20°C) | [14][15] |

| Alcohol | Soluble / Miscible | [14][15] |

| Diethyl Ether | Soluble / Miscible | [14][15] |

| Acetone | Soluble | [15] |

Table 3.2.3: 3-Bromopropionic acid

| Solvent | Solubility | Reference |

| Water | Soluble (0.1 g/mL) | [16][17] |

| Alcohol | Soluble | [18][16] |

| Diethyl Ether | Soluble | [18][16] |

| Chloroform | Soluble | [18][16] |

| Benzene | Soluble | [18][16] |

| Carbon Tetrachloride | Crystallizes from | [16] |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[3][19] This protocol provides a detailed procedure for its implementation.

4.1. Materials

-

β,β′-Dibromoisobutyric acid (or test compound)

-

Selected solvents (e.g., water, phosphate (B84403) buffer pH 7.4, ethanol, etc.)

-

Glass vials with screw caps

-

Thermostatted shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

-

Volumetric flasks and pipettes

-

Analytical balance

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid test compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached.[19]

-

Accurately add a known volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatted shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration to allow the system to reach equilibrium. This typically requires 24 to 72 hours.[3] It is advisable to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to sediment.

-

Carefully separate the supernatant (the saturated solution) from the solid material. This can be achieved by either centrifugation or filtration through a suitable membrane filter that does not adsorb the compound.

-

-

Quantification:

-

Prepare a series of standard solutions of the test compound with known concentrations.

-

Analyze the standard solutions using a suitable analytical method (e.g., HPLC-UV, LC-MS) to generate a calibration curve.

-

Dilute the collected supernatant with a known volume of an appropriate solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted supernatant using the same analytical method.

-

-

Calculation:

-

Determine the concentration of the test compound in the diluted supernatant from the calibration curve.

-

Calculate the solubility of the compound in the original solvent by accounting for the dilution factor.

-

Visualizing Workflows and Logical Relationships

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of thermodynamic solubility using the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

5.2. Role of Solubility in Drug Discovery and Development

Solubility is a critical parameter that is assessed at multiple stages of the drug discovery and development pipeline. Poor solubility can be a major reason for compound attrition.

Caption: The Central Role of Solubility in Drug Development.

Conclusion

While quantitative solubility data for β,β′-Dibromoisobutyric acid remains to be fully elucidated, this guide provides a framework for its experimental determination and highlights its importance in a drug development context. The provided comparative data for structurally similar compounds offers valuable insights for initial experimental design. A thorough characterization of solubility is an indispensable step in the successful progression of any new chemical entity from the laboratory to potential therapeutic application. Early and accurate solubility assessment can significantly de-risk a project and guide the selection of candidates with a higher probability of success.[4][6]

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. books.rsc.org [books.rsc.org]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 2052-01-9 | CAS DataBase [m.chemicalbook.com]

- 10. In-vitro Thermodynamic Solubility [protocols.io]

- 11. chembk.com [chembk.com]

- 12. alpha-Bromoisobutyric Acid [drugfuture.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. 2-Bromobutyric acid 97 80-58-0 [sigmaaldrich.com]

- 15. Page loading... [wap.guidechem.com]

- 16. 3-Bromopropionic acid | 590-92-1 [chemicalbook.com]

- 17. chembk.com [chembk.com]

- 18. 3-Bromopropionic acid | C3H5BrO2 | CID 11553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. dissolutiontech.com [dissolutiontech.com]

Navigating the Spectral Landscape of Brominated Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(bromomethyl)acetic acid and its isomers are of significant interest in synthetic chemistry and drug development due to their potential as reactive intermediates and building blocks. However, a comprehensive and centralized repository of their spectral data is notably absent in publicly accessible literature. This guide aims to address this gap by providing a detailed examination of the spectral characteristics of a closely related and well-documented analogue, 2,3-dibromopropanoic acid . The principles and techniques discussed herein are directly applicable to the analysis of other brominated carboxylic acids, including various isomers of bis(bromomethyl)acetic acid.

This document provides tabulated spectral data, detailed experimental protocols for data acquisition, and logical workflows for synthesis and spectral analysis to serve as a valuable resource for researchers in the field.

Spectral Data Summary for 2,3-Dibromopropanoic Acid

The following tables summarize the key quantitative spectral data for 2,3-dibromopropanoic acid (CAS 600-05-5).

Table 1: ¹H NMR Spectral Data of 2,3-Dibromopropanoic Acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.5 | Doublet of doublets | 1H | CH(Br) |

| ~3.9 | Multiplet | 2H | CH₂(Br) |

| ~11.0 | Singlet (broad) | 1H | COOH |

Note: Chemical shifts can vary depending on the solvent used.

Table 2: ¹³C NMR Spectral Data of 2,3-Dibromopropanoic Acid

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (Carboxylic Acid) |

| ~45 | CH(Br) |

| ~35 | CH₂(Br) |

Note: Chemical shifts can vary depending on the solvent used.

Table 3: IR Spectral Data of 2,3-Dibromopropanoic Acid

| Wavenumber (cm⁻¹) | Description of Vibration |

| 2500-3300 | O-H stretch (broad), characteristic of carboxylic acid |

| 1710 | C=O stretch (strong), characteristic of carboxylic acid |

| 1200-1300 | C-O stretch |

| 500-700 | C-Br stretch |

Table 4: Mass Spectrometry Data for 2,3-Dibromopropanoic Acid

| m/z | Interpretation |

| 232, 234, 236 | [M]⁺, Molecular ion peak with characteristic isotopic pattern for two bromine atoms |

| 153, 155 | [M-Br]⁺, Loss of one bromine atom |

| 107, 109 | [M-Br-COOH]⁺, Loss of a bromine atom and the carboxyl group |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectral data are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of 2,3-dibromopropanoic acid is dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 512-2048 scans may be necessary due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

-

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

-

3. Mass Spectrometry

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrument: A mass spectrometer, typically coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common ionization technique for this type of molecule.

-

Parameters (for EI):

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-400.

-

Visualizations

Synthesis Workflow

The synthesis of 2,3-dibromopropanoic acid is typically achieved through the bromination of acrylic acid. This straightforward electrophilic addition reaction provides a clear example of a synthetic workflow.[1][2]

References

An In-depth Technical Guide to the Reactivity Profile of 3-Bromo-2-(bromomethyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-(bromomethyl)propionic acid, also known as β,β′-dibromoisobutyric acid, is a versatile bifunctional molecule with significant applications in organic synthesis. Its structure, featuring two primary bromine atoms and a carboxylic acid moiety, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the reactivity profile of this compound, detailing its use as a precursor in the synthesis of various key chemical entities, including β-substituted acrylates, exo-methylene-β-lactams, and sulfur-containing compounds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by providing detailed experimental protocols, quantitative data, and visual representations of reaction pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 41459-42-1 | |

| Molecular Formula | C₄H₆Br₂O₂ | |

| Molecular Weight | 245.90 g/mol | |

| Melting Point | 98-101 °C (lit.) | |

| Appearance | Off-white to brown crystalline powder | [1] |

| Solubility | Soluble in acetic acid | [2] |

| SMILES | OC(=O)C(CBr)CBr | |

| InChI Key | QQZJWQCLWOQDQV-UHFFFAOYSA-N |

Core Reactivity Profile

The reactivity of this compound is primarily dictated by the presence of two electrophilic carbon centers attached to bromine atoms and the nucleophilic/acidic nature of the carboxylic acid group. This unique combination allows for a variety of synthetic transformations, making it a valuable building block in organic chemistry.

Nucleophilic Substitution Reactions

The two bromomethyl groups are susceptible to nucleophilic attack, leading to the formation of a wide range of derivatives. These reactions typically proceed via an SN2 mechanism.

This compound readily reacts with sulfur-based nucleophiles. A notable application is in the synthesis of various phenylthio-substituted propenoates.

Experimental Protocol: Synthesis of t-Butyl 2-(Phenylthiomethyl)propenoate and Related Compounds

While the full text of the original experimental protocol by Haynes RK, et al. is not publicly available, the general approach involves the reaction of this compound with a thiophenol derivative in the presence of a base to facilitate the nucleophilic substitution. Subsequent esterification or other modifications can lead to the desired propenoate products. Further investigation of the primary literature is recommended for detailed procedural information.

A significant application of this compound is in the synthesis of exo-methylene-β-lactams.[2] The process involves an initial reaction with an amine to form the corresponding amide, which then undergoes an intramolecular cyclization.

The general workflow for this transformation is depicted below:

Caption: Synthesis of exo-methylene-β-lactams.

Experimental Protocol: Synthesis of exo-Methylene-β-lactams

The synthesis is a two-step process. The first step involves the formation of the N-substituted 3-bromo-2-(bromomethyl)propionamide. The second step is an intramolecular cyclization of the resulting amide, typically achieved by treatment with a base. This base facilitates a double intramolecular Williamson-ether-synthesis-like reaction, where the amide nitrogen displaces one of the bromide ions to form the four-membered β-lactam ring. A subsequent elimination reaction generates the exocyclic double bond.[2] For specific reaction conditions and yields, consulting the primary literature is advised.

This compound also reacts with other nucleophiles, such as alkaline arsenite, to produce (RS)-3-arsono-2-(hydroxymethyl)propionic acid.

Reactions Involving the Carboxylic Acid Group

Applications in Synthesis and Drug Development

This compound serves as a crucial starting material for the synthesis of various organic compounds with potential applications in pharmaceuticals and agrochemicals.[1]

Precursor for β-Substituted Acrylates

The dual bromo-functionality of this molecule allows for the introduction of diverse substituents at the β-position of an acrylate (B77674) moiety.[2] This leads to the formation of a wide array of monomers suitable for polymerization and other chemical transformations.

Synthesis of β-Lactams

As detailed in section 2.1.2, this compound is a key precursor for the synthesis of β-lactams, which are core structural motifs in many antibiotic drugs.[2]

The general pathway for the synthesis of β-lactams from this compound is illustrated below:

Caption: β-Lactam synthesis pathway.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, a derivative, (RS)-3-arsono-2-(hydroxymethyl)propionic acid, has been shown to be a substrate for yeast enolase (EC 4.2.1.11), a key enzyme in the glycolytic pathway.[3]

Interaction with Yeast Enolase

The kinetic parameter, Michaelis constant (Km), for (RS)-3-arsono-2-(hydroxymethyl)propionic acid with yeast enolase was determined to be 6.5 mM.[3] This indicates an interaction with the enzyme, although with a lower affinity compared to the natural substrate.

The interaction can be visualized as follows:

Caption: Interaction with Yeast Enolase.

Conclusion

This compound is a highly functionalized and reactive molecule that serves as a valuable starting material for a variety of organic syntheses. Its ability to undergo nucleophilic substitution at its two bromine-bearing carbons, coupled with the reactivity of its carboxylic acid group, makes it a versatile tool for the construction of complex molecules, including β-substituted acrylates and β-lactams. While its direct biological activity is not extensively documented, derivatives have shown interaction with key enzymes, suggesting potential for further exploration in drug discovery and development. This guide provides a foundational understanding of its reactivity, and further consultation of the primary literature is encouraged for detailed experimental procedures and a deeper exploration of its synthetic potential.

References

An In-depth Technical Guide to the Core Reactions of 3-Bromo-2-(bromomethyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-(bromomethyl)propionic acid is a versatile trifunctional building block in organic synthesis. Its structure, featuring a carboxylic acid and two primary bromo-substituents, allows for a diverse range of chemical transformations. This technical guide provides a detailed overview of the core reactions of this compound, with a focus on experimental protocols, quantitative data, and reaction mechanisms to support its application in research and drug development.

Core Reactions and Methodologies

The key reactions of this compound primarily involve nucleophilic substitution at the brominated carbons and reactions of the carboxylic acid group. These reactions are instrumental in the synthesis of various heterocyclic and acyclic compounds with potential biological activity.

Synthesis of β-Lactams (Azetidin-2-ones)

This compound is a valuable precursor for the synthesis of β-lactams, a class of compounds renowned for their antibiotic activity. The synthesis is a two-step process involving the formation of an N-substituted 3-bromo-2-(bromomethyl)propionamide, followed by intramolecular cyclization.

Reaction Scheme: Step 1: Amide Formation (BrCH₂)₂CHCOOH + R-NH₂ → (BrCH₂)₂CHCONH-R + H₂O

Step 2: Intramolecular Cyclization (BrCH₂)₂CHCONH-R → 3-methylene-azetidin-2-one derivative

Step 1: Synthesis of N-substituted 3-bromo-2-(bromomethyl)propionamide

-

To a solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂), add a primary amine (1.0 eq.).

-

If the amine is used as its hydrochloride salt, add a non-nucleophilic base like triethylamine (B128534) (Et₃N) (2.0 eq.) to liberate the free amine.

-

Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 eq.), to facilitate the amide bond formation.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated urea (B33335) byproduct.

-

Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-substituted 3-bromo-2-(bromomethyl)propionamide, which can be purified by column chromatography.

Step 2: Intramolecular Cyclization to exo-Methylene-β-lactam

-

Dissolve the N-substituted 3-bromo-2-(bromomethyl)propionamide (1.0 eq.) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

-

Add a strong, non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (2.2 eq.), portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Monitor the formation of the β-lactam by TLC.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired exo-methylene-β-lactam.

Quantitative Data for β-Lactam Synthesis

| Amine Substituent (R) | Overall Yield (%) | Reference |

| Benzyl | High yields reported | [1] |

| Substituted anilines | High yields reported | [1] |

Note: Specific yield percentages are often dependent on the substrate and reaction conditions and should be optimized for each derivative.

Logical Workflow for β-Lactam Synthesis

References

An In-depth Technical Guide to 3-Bromo-2-(bromomethyl)propionic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2-(bromomethyl)propionic acid, a valuable building block in organic synthesis. The document details its discovery and historical development, presents its physicochemical properties in a clear tabular format, and provides a detailed, step-by-step experimental protocol for its synthesis. Furthermore, this guide illustrates the synthetic pathway using a Graphviz diagram, offering a clear visual representation of the chemical transformations involved.

Introduction

This compound, also known by its synonyms β,β′-Dibromoisobutyric acid and Bis(bromomethyl)acetic acid, is a trifunctional organic compound featuring two primary bromide groups and a carboxylic acid. This unique combination of reactive sites makes it a versatile intermediate in the synthesis of a variety of complex molecules, including β-substituted acrylates and β-lactams, which are key components in many pharmaceutical compounds.[1] Its utility as a precursor for these important classes of compounds underscores the need for a thorough understanding of its synthesis and properties.

Discovery and History

The historical development of this compound is therefore more a story of the refinement of synthetic methods for its precursors and the exploration of its utility in organic synthesis. Key milestones would include the development of reliable methods for the hydroxymethylation of malonic esters and the subsequent conversion of alcohols to bromides.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 41459-42-1 | [2] |

| Molecular Formula | C₄H₆Br₂O₂ | [2] |

| Molecular Weight | 245.90 g/mol | [3] |

| Appearance | Off-white to brown crystalline powder | [2] |

| Melting Point | 98-101 °C | [3] |

| Solubility | Soluble in acetic acid | [1] |

Synthesis of this compound

The synthesis of this compound is a three-step process starting from diethyl malonate. The overall synthetic pathway is illustrated in the following diagram:

Caption: Synthetic pathway for this compound.

Experimental Protocols

This procedure is adapted from Organic Syntheses.[4]

Materials:

-

Diethyl malonate

-

Formaldehyde solution (37%)

-

Potassium carbonate (K₂CO₃)

-

Ether

-

Anhydrous sodium sulfate

-

Isopropyl ether

Procedure:

-

In a fume hood, a solution of formaldehyde (e.g., 1.6 moles) and potassium carbonate (e.g., 0.1 moles) in water is prepared in a beaker equipped with a mechanical stirrer and cooled in a water bath.

-

Diethyl malonate (e.g., 1 mole) is added dropwise to the stirred solution while maintaining the temperature between 20-25 °C.

-

After the addition is complete, the mixture is stirred for an additional hour.

-

The reaction mixture is then saturated with sodium chloride and extracted with ether.

-

The combined ethereal extracts are dried over anhydrous sodium sulfate, filtered, and the ether is removed by distillation.

-

The resulting crude product is purified by crystallization from isopropyl ether to yield diethyl bis(hydroxymethyl)malonate as a white solid.

Quantitative Data:

-

Yield: Typically 70-75%

-

Melting Point: 52-53 °C

Materials:

-

Diethyl bis(hydroxymethyl)malonate

-

Hydrobromic acid (48% aqueous solution)

-

Sulfuric acid (concentrated)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, diethyl bis(hydroxymethyl)malonate is dissolved in dichloromethane.

-

The solution is cooled in an ice bath, and concentrated sulfuric acid is added dropwise.

-

A 48% aqueous solution of hydrobromic acid is then added slowly, and the mixture is allowed to warm to room temperature and then refluxed for several hours.

-

After cooling, the organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude diethyl 2,2-bis(bromomethyl)malonate.

Materials:

-

Diethyl 2,2-bis(bromomethyl)malonate

-

Hydrochloric acid (concentrated)

-

Water

Procedure:

-

The crude diethyl 2,2-bis(bromomethyl)malonate is mixed with concentrated hydrochloric acid and water in a round-bottom flask fitted with a reflux condenser.

-

The mixture is heated at reflux for several hours until the hydrolysis is complete (monitored by TLC).

-

Upon cooling, the product crystallizes from the solution.

-

The solid is collected by vacuum filtration, washed with cold water, and dried to afford this compound.

Quantitative Data for Final Product:

-

Melting Point: 98-101 °C[3]

Logical Relationship of Synthetic Steps

The synthesis of this compound follows a logical progression of functional group transformations. The workflow is depicted in the following diagram:

Caption: Logical workflow for the synthesis of the target compound.

Conclusion

This compound is a valuable synthetic intermediate with a straightforward, albeit multistep, synthesis from readily available starting materials. While its specific discovery is not well-documented, the chemical principles underlying its preparation are well-established. This guide provides researchers and drug development professionals with the necessary information to understand and utilize this versatile compound in their synthetic endeavors. The detailed experimental protocols and clear visual diagrams serve as a practical resource for the laboratory synthesis of this important chemical building block.

References

An In-depth Technical Guide to 3-Bromo-2-(bromomethyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the synthesis, chemical properties, and known applications of 3-Bromo-2-(bromomethyl)propionic acid (CAS No. 41459-42-1). This bifunctional molecule serves as a versatile building block in organic synthesis, particularly in the preparation of β-substituted acrylates and heterocyclic compounds such as β-lactams. This document collates available quantitative data, outlines detailed experimental protocols for its use in key synthetic transformations, and presents visual diagrams to illustrate reaction pathways and experimental workflows. While a derivative has been shown to interact with the glycolytic enzyme enolase, further research is needed to fully elucidate the biological significance of this class of compounds.

Chemical Properties and Data

This compound, also known as β,β'-dibromoisobutyric acid, is a white to off-white crystalline solid. Its chemical structure features a carboxylic acid moiety and two primary bromo-substituents, making it a reactive intermediate for various chemical modifications.

| Property | Value | Reference |

| CAS Number | 41459-42-1 | [1] |

| Molecular Formula | C₄H₆Br₂O₂ | [2] |

| Molecular Weight | 245.90 g/mol | [2] |

| Melting Point | 98-101 °C | [1] |

| Appearance | White to yellow to orange powder/crystal | [2] |

| Solubility | Soluble in acetic acid | [3] |

| Synonyms | β,β'-Dibromoisobutyric acid, Bis(bromomethyl)acetic acid | [2] |

Spectroscopic Data

Mass Spectrometry: The mass spectrum of this compound is characterized by a distinctive isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The molecular ion peak would appear as a triplet (M, M+2, M+4) with relative intensities of approximately 1:2:1.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the two methylene (B1212753) protons adjacent to the bromine atoms and the methine proton. The chemical shifts would be influenced by the electronegativity of the neighboring bromine atoms and the carboxylic acid group.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the carboxylic carbon, the methine carbon, and the two methylene carbons. The carbons attached to the bromine atoms would be shifted downfield.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch of the carbonyl group, and absorption bands corresponding to C-Br stretching.

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, a plausible route can be adapted from established Organic Syntheses procedures for structurally related compounds, such as the synthesis of β-bromopropionic acid.[4] One potential synthetic pathway involves the hydrobromination of a suitable acrylic acid derivative.

Proposed Synthetic Protocol (Adapted from related procedures)

Reaction: This proposed synthesis involves the addition of hydrogen bromide to 2-(bromomethyl)acrylic acid.

Reagents:

-

2-(bromomethyl)acrylic acid

-

Hydrobromic acid (48% aqueous solution)

-

Anhydrous ether

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 2-(bromomethyl)acrylic acid in anhydrous ether is placed in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

-

The flask is cooled in an ice bath.

-

Gaseous hydrogen bromide is bubbled through the solution for a specified period. Alternatively, a stoichiometric amount of concentrated hydrobromic acid can be added dropwise.

-

The reaction mixture is stirred at room temperature for several hours to ensure complete reaction.

-

The ether is removed under reduced pressure.

-

The crude product is then purified, likely through recrystallization from a suitable solvent system, to yield this compound.

Note: This is a proposed protocol and would require optimization of reaction conditions, stoichiometry, and purification methods.

Experimental Protocols for Key Applications

This compound is a valuable precursor for the synthesis of various organic molecules. The following sections detail the experimental protocols for some of its key applications.

Synthesis of t-Butyl 2-(phenylthiomethyl)propenoate and Related Thio-Compounds

This compound is utilized in the synthesis of sulfur-containing propenoates, which are of interest in organic synthesis. The following protocol is based on the work of Haynes R.K., et al.

Experimental Workflow:

Caption: Synthesis of t-Butyl 2-(phenylthiomethyl)propenoate.

Protocol:

-

Step 1: Thiolation. To a solution of this compound in a suitable aprotic solvent (e.g., THF, DMF), add a stoichiometric amount of thiophenol and a base such as triethylamine. The reaction is typically stirred at room temperature until completion, monitored by TLC.

-

Step 2: Esterification and Elimination. The resulting intermediate is then treated with an excess of isobutylene and a catalytic amount of a strong acid (e.g., sulfuric acid) to form the t-butyl ester and induce elimination to form the propenoate.

-

Step 3: Work-up and Purification. The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Synthesis of (RS)-3-Arsono-2-(hydroxymethyl)propionic acid

A derivative of this compound has been synthesized and shown to be a substrate for the enzyme yeast enolase. The protocol is based on the work of S. Chawla, et al.

Experimental Workflow:

Caption: Synthesis of the enolase substrate analog.

Protocol:

-

Reaction. this compound is reacted with an aqueous solution of alkaline arsenite (e.g., sodium arsenite). The reaction involves the displacement of the bromide ions by the arsenite group and hydrolysis of one of the bromo-methyl groups to a hydroxymethyl group.

-

Purification. The product is isolated and purified from the reaction mixture using appropriate techniques, which may include crystallization or chromatographic methods.

Biological Activity

The primary reported biological activity of a derivative of this compound is its interaction with yeast enolase (EC 4.2.1.11), a key enzyme in the glycolytic pathway.

Interaction with Yeast Enolase

(RS)-3-Arsono-2-(hydroxymethyl)propionic acid, synthesized from this compound, acts as a substrate for yeast enolase. This suggests that the parent compound and its other derivatives could potentially serve as probes or modulators of enzymatic activity within this central metabolic pathway.

| Compound | Enzyme | Kₘ (mM) | Reference |

| (RS)-3-Arsono-2-(hydroxymethyl)propionic acid | Yeast Enolase | 6.5 | |

| 2-Phospho-D-glycerate (natural substrate) | Yeast Enolase | 0.08 |

The significantly higher Kₘ value for the synthetic analog compared to the natural substrate indicates a lower binding affinity to the enzyme's active site.

Glycolytic Pathway Interaction

The following diagram illustrates the point of interaction of the derivative within the glycolytic pathway.

Caption: Interaction of the derivative with Enolase in Glycolysis.

Conclusion

This compound is a valuable and reactive building block in organic synthesis with demonstrated utility in the preparation of sulfur-containing compounds and as a precursor to enzyme substrates. The presence of two reactive bromo-methyl groups and a carboxylic acid functionality provides multiple avenues for synthetic diversification. While its direct biological applications are not extensively documented, the interaction of a derivative with a key glycolytic enzyme suggests potential for the development of novel biochemical probes or modulators of metabolic pathways. Further research, including the acquisition of detailed spectroscopic data and the exploration of its reactivity in various synthetic contexts, will undoubtedly expand the utility of this versatile compound in both chemical and biological sciences.

References

The Fundamental Chemistry of Dibrominated Propionic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibrominated propionic acids are halogenated carboxylic acids characterized by a three-carbon backbone with two bromine substituents. The isomeric forms, primarily 2,2-dibromopropionic acid and 2,3-dibromopropionic acid, exhibit distinct chemical and physical properties that make them valuable intermediates in organic synthesis and subjects of interest in toxicological studies. This guide provides a comprehensive overview of the core chemistry of these compounds, including their synthesis, physicochemical properties, and key reactions. Detailed experimental protocols for their preparation are provided, along with visualizations of synthetic workflows and a discussion of their biological relevance.

Physicochemical Properties and Isomerism

The location of the two bromine atoms on the propionic acid chain defines the isomer and significantly influences its reactivity and physical characteristics. The electron-withdrawing effect of the bromine atoms notably increases the acidity of the carboxylic acid group compared to unsubstituted propionic acid.

Table 1: Comparative Physicochemical Data of Dibrominated Propionic Acid Isomers

| Property | 2,3-Dibromopropionic Acid | 2,2-Dibromopropionic Acid | Propionic Acid (Reference) |

| Molecular Formula | C₃H₄Br₂O₂ | C₃H₄Br₂O₂ | C₃H₆O₂ |

| Molecular Weight | 231.87 g/mol | 231.87 g/mol | 74.08 g/mol |

| Melting Point | 64-66 °C[1][2][3] | Not available | -20.8 °C |

| Boiling Point | 160 °C at 20 mmHg[1][3] | Not available | 141 °C |

| pKa | 2.33 at 25°C[1] | Not available | 4.87 |

| Water Solubility | Soluble (may cause faint turbidity)[1][4] | Not available | Miscible |

| Organic Solvent Solubility | Soluble in ethanol (B145695) and acetone[4] | Not available | Miscible with ethanol, ether |

Synthesis of Dibrominated Propionic Acids

The synthesis of dibrominated propionic acids is achieved through distinct routes depending on the desired isomer.

Synthesis of 2,3-Dibromopropionic Acid via Bromination of Acrylic Acid

2,3-Dibromopropionic acid is synthesized by the electrophilic addition of bromine across the double bond of acrylic acid.[5][6]

Detailed Experimental Protocol:

-

Materials: Acrylic acid, liquid bromine, fume hood, round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 224 g of liquid bromine. The entire apparatus should be in a well-ventilated fume hood.

-

Cool the flask to 15-20 °C using an ice bath.

-

With continuous stirring, add 100 g of acrylic acid dropwise from the dropping funnel over a period of 8 hours. The reaction is exothermic, and the temperature should be monitored.

-

As the reaction proceeds, the mixture will warm and may begin to reflux.

-

After the addition is complete, continue stirring the mixture for an additional 30 minutes at a temperature of 64-66 °C. At this stage, a melt of 2,3-dibromopropionic acid is obtained.[7]

-

The crude product can be used directly for further reactions or purified by recrystallization.

-

Caption: Synthesis workflow for 2,3-Dibromopropionic Acid.

Synthesis of 2,2-Dibromopropionic Acid via Hell-Volhard-Zelinsky Reaction